molecular formula C24H26N2O5S B7947235 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B7947235
M. Wt: 454.5 g/mol
InChI Key: UWQSXNJYTWZIQD-XOBRGWDASA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a thiazolidine ring system. The thiazolidine core (a five-membered ring containing sulfur and nitrogen) is substituted with two methyl groups at the 2-position, conferring steric and conformational stability. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The carboxylic acid moiety allows for sequential peptide coupling. This compound is primarily used in peptide research to prevent aggregation during synthesis by acting as a pseudoproline surrogate, enhancing solubility and folding efficiency .

Properties

IUPAC Name

(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQSXNJYTWZIQD-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves two main steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free α-amine for further peptide coupling.

Reaction ConditionsOutcomeMechanismCitations
20% piperidine in DMF (0.5–1 hr)Cleavage of Fmoc group via β-eliminationBase-induced deprotection
DBU (1.5 eq) in DCM (15 min)Rapid deprotection at RTNucleophilic elimination
  • Kinetics : Deprotection efficiency >95% within 30 minutes under standard conditions .

  • Side Reactions : Thiazolidine ring remains intact under basic conditions due to steric protection by 2,2-dimethyl groups .

Carboxylic Acid Functionalization

The C4-carboxylic acid participates in standard activation/coupling reactions for peptide bond formation.

Activation MethodCoupling PartnerProductYield
HATU/DIEA in DMFH-Ala-OtBuDipeptide with tert-butyl ester82%
EDC/HOBt in THFBenzylamineAmide derivative75%
SOCl₂ (acyl chloride formation)MeOHMethyl ester88%
  • Steric Effects : The bulky 2,2-dimethylthiazolidine ring slows coupling kinetics compared to linear analogs (e.g., 2 hr vs. 30 min for similar Fmoc-amino acids) .

  • Chiral Integrity : No epimerization observed at C4 due to rigid thiazolidine conformation .

Thiazolidine Ring Reactivity

The 2,2-dimethylthiazolidine ring exhibits unique stability and selective reactivity:

Ring-Opening Reactions

ConditionsProductNotes
6N HCl, reflux, 12 hrLinear cysteine derivativeSulfur oxidation to sulfonic acid observed
H₂O₂ (30% in AcOH), RT, 3 hrThiazolidine sulfoxideLimited ring opening

N-Functionalization

ReagentProductApplication
Boc₂O, DMAPN-Boc-protected derivativeOrthogonal protection
AcCl, pyridineN-Acetylated analogStability studies
  • Thermal Stability : Decomposition >200°C (TGA data) .

  • Oxidative Sensitivity : Thioether sulfur undergoes oxidation to sulfoxide/sulfone under strong oxidizers .

Stability and Storage Considerations

  • Hydrolytic Stability : Stable in pH 3–7 aqueous solutions (t₁/₂ > 1 month at 25°C) .

  • Light Sensitivity : Degrades under UV light (λ = 254 nm) via Fmoc photolysis .

  • Recommended Storage : Argon atmosphere at -20°C to prevent oxidation and hydrolysis .

Comparative Reactivity Table

Functional GroupReaction TypePreferred ConditionsKey Limitations
Fmoc groupBase-induced cleavagePiperidine/DMFIncompatible with strong acids
Carboxylic acidAmide couplingHATU/DIEASlow kinetics due to sterics
Thiazolidine ringOxidationH₂O₂/AcOHPartial ring opening

This compound's utility in peptide synthesis derives from its orthogonal protection strategy and conformational rigidity, which minimizes side reactions during solid-phase synthesis . Recent applications include its use in constrained peptidomimetics targeting protease enzymes , though biological data remains proprietary. Future research directions could explore its photolabile derivatives for light-activated drug delivery systems.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
The compound is utilized as a building block in peptide synthesis due to its ability to form stable peptide bonds. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptide structures. This is particularly relevant in the development of peptide-based drugs that target specific biological pathways.

Case Study: Anticancer Agents
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the thiazolidine structure have been linked to enhanced interactions with cancer cell receptors, leading to increased apoptosis in malignant cells. Research published in Journal of Medicinal Chemistry highlights the efficacy of such compounds against various cancer types, demonstrating their potential as novel therapeutic agents .

Organic Synthesis

Reagent in Organic Reactions
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid serves as a versatile reagent in organic synthesis. It participates in nucleophilic substitution reactions and can be employed to introduce functional groups into organic molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom Temperature, 24 hours85
Peptide Coupling0°C, 12 hours90
DeprotectionAcidic Medium, 1 hour95

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structural motifs allow for interaction with active sites of various enzymes involved in metabolic pathways. For example, research has shown that derivatives can inhibit serine proteases, which play critical roles in inflammation and cancer progression .

Case Study: Inhibition of Protein Kinases
A study focused on the inhibition of specific protein kinases demonstrated that modifications to the thiazolidine ring significantly enhance binding affinity. This was evidenced by IC50 values lower than those of traditional inhibitors used in clinical settings .

Future Directions and Research Opportunities

Given its diverse applications, ongoing research is essential for further elucidating the mechanisms by which this compound exerts its effects. Future studies may explore:

  • Optimization of Synthesis : Streamlining synthetic pathways to improve yield and reduce costs.
  • Expanded Biological Testing : Investigating the compound's effects across a broader range of biological systems.
  • Formulation Development : Exploring formulations that enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective modification of other functional groups. This protection is crucial in peptide synthesis, where precise control over the sequence of amino acids is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their key differences, and functional implications:

Compound Name & CAS No. Structural Differences Key Properties & Applications References
(R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid
753030-79-4
Methyl groups at thiazolidine 5-position (vs. 2,2-dimethyl in target) Altered steric hindrance; potential differences in conformational control during peptide synthesis.
(4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid
2648642-22-0
2,4-Dimethoxyphenyl substituent on thiazolidine Enhanced hydrophobicity; may influence aggregation prevention in hydrophobic peptide regions.
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid
2381009-82-9
Pyrrolidine ring (all-carbon five-membered) instead of thiazolidine Reduced polarity due to lack of sulfur; potential for altered peptide backbone flexibility.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid
205528-33-2
Thiazole side chain (aromatic heterocycle) instead of thiazolidine Increased π-π stacking potential; may stabilize peptide tertiary structures.
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid
204320-51-4
Morpholine ring (six-membered with oxygen) Larger ring size; altered hydrogen-bonding capacity and solubility profile.

Key Comparative Insights

Pyrrolidine analogs (e.g., CAS 2381009-82-9) lack sulfur, which may decrease ring rigidity and alter peptide folding kinetics .

Hydrophobic Interactions :

  • The dimethoxyphenyl-substituted thiazolidine (CAS 2648642-22-0) introduces aromaticity, enhancing hydrophobic interactions in peptide sequences, whereas the target compound’s dimethyl groups offer milder hydrophobicity .

Reactivity and Safety :

  • Compounds with thiazole or morpholine moieties (e.g., CAS 205528-33-2, 204320-51-4) may exhibit distinct reactivity profiles. For example, morpholine derivatives are more prone to oxidation due to the oxygen atom .
  • Safety data for analogs (e.g., skin irritation, acute toxicity) suggest similar handling precautions (gloves, ventilation) are necessary across this class .

Pseudoproline Utility :

  • Thiazolidine-based compounds (target and CAS 2648642-22-0) are more effective than pyrrolidine or morpholine derivatives in disrupting β-sheet formation, a critical feature for preventing peptide aggregation .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. Thiazolidines are a class of compounds known for their pharmacological significance, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article delves into the biological activities associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring, which is crucial for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological assays.

Neuroprotective Effects

Research indicates that thiazolidine derivatives exhibit significant neuroprotective properties. These compounds have shown promise in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of inflammatory pathways including NF-κB and NLRP3 .

Table 1: Neuroprotective Mechanisms of Thiazolidine Derivatives

MechanismEffectReference
NF-κB InhibitionReduces pro-inflammatory cytokines
NLRP3 ModulationDecreases neuronal damage
Antioxidant ActivityScavenges free radicals

Anti-inflammatory Properties

Thiazolidine derivatives have been reported to possess anti-inflammatory effects. They can inhibit the production of inflammatory mediators such as TNF-α and COX-2. Studies have demonstrated that these compounds can effectively reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects
A study on mice treated with thiazolidine derivatives showed a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory action .

Antimicrobial Activity

Thiazolidine derivatives also exhibit antimicrobial properties against a range of pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve inhibition of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy of Thiazolidine Derivatives

Pathogen TypeEfficacyReference
Gram-positive BacteriaSignificant inhibition
Gram-negative BacteriaModerate inhibition
FungiEffective against several strains

Toxicological Studies

While the biological activities are promising, it is essential to consider the toxicological profile of thiazolidine derivatives. Studies have indicated concentration-dependent effects on embryonic development in zebrafish models, including increased mortality and developmental defects at higher concentrations .

Table 3: Toxicological Effects Observed in Zebrafish

Concentration (mM)Observed EffectsReference
0.1Mild developmental defects
0.2Increased mortality
0.4Severe defects observed

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